molecular formula C7H10ClF2NO2 B15299338 4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No.: B15299338
M. Wt: 213.61 g/mol
InChI Key: ODMQMUHHOHWTIK-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-azabicyclo[211]hexane-1-carboxylic acid hydrochloride is a synthetic compound known for its unique bicyclic structure

Preparation Methods

The synthesis of 4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the [2+2] cycloaddition of 1,5-dienes using photochemistry . This reaction is followed by various derivatization steps to introduce the difluoromethyl and azabicyclo groups. Industrial production methods may involve scaling up these reactions using specialized equipment and optimizing reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the azabicyclo structure provides conformational rigidity, which can improve selectivity and potency . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the difluoromethyl and azabicyclo groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H10ClF2NO2

Molecular Weight

213.61 g/mol

IUPAC Name

4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H9F2NO2.ClH/c8-4(9)6-1-7(2-6,5(11)12)10-3-6;/h4,10H,1-3H2,(H,11,12);1H

InChI Key

ODMQMUHHOHWTIK-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(NC2)C(=O)O)C(F)F.Cl

Origin of Product

United States

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